molecular formula C5H10N2O2 B1580538 Pentanediamide CAS No. 3424-60-0

Pentanediamide

Cat. No. B1580538
CAS RN: 3424-60-0
M. Wt: 130.15 g/mol
InChI Key: RCCYSVYHULFYHE-UHFFFAOYSA-N
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Patent
US06660742B2

Procedure details

To the above amine was added N-[(N-BOC-(4-aminobutyl)-N-methylpyrrole-4-(N-methylpyrrole-2-carboxamido)-2-carboxamido)]glutaramide monocarboxylic acid (0.132 g, 0.256 mmol), EDCI (0.084 g, 0.439 mmol) and 1-hydroxybenzotriazole hydrate [HOBT] (0.030 g, 0.220 mmol) which was then dissolved in DMF (7.5 mL). Dissolution was aided by sonication and the suspension stirred under nitrogen at room temperature for three days with the flask covered with foil. At that time, the DMF was removed via kugelrohr apparatus (0.1 mm Hg, 60° C.). The residue was purified on a silica gel column using a CHCl3 to 7% MeOH/CHCl3 solvent system to give the desired product N-[(N-BOC-(4-aminobutyl)-N-methylpyrrole-4-(N-methylpyrrole-2-carboxamido)-2-carboxamido)]-N-[5-(3-benzyloxy-2-(2-chloroethyl)phenyl)benzofuran-2-carboxamido)]glutarodiamide as a tan solid (0.108 g, 52% yield). Rf=0.08 (5% MeOH/CHCl3). M.p. 80-84° C. 1H-NMR (500 MHz, DMSO-d6) 10.21 (s, 1H), 10.04 (s, 1H), 9.82 (s, 1H), 9.81 (s, 1H), 5.09 (s, 3H), 3.82 (s, 3H), 3.78 (s, 3H). FAB-MS (NBA) 949 (M+H+, 1). FAB-MS (NBA+K+) 987 (M+K+, 1). Accurate mass calculated for C50H57N8O9Cl+Na: calcd. 971.3835, obs. 971.3821.
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-[(N-BOC-(4-aminobutyl)-N-methylpyrrole-4-(N-methylpyrrole-2-carboxamido)-2-carboxamido)]glutaramide monocarboxylic acid
Quantity
0.132 g
Type
reactant
Reaction Step One
Name
Quantity
0.084 g
Type
reactant
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
CCN=C=NCCCN(C)C.[OH2:12].ON1[C:18]2[CH:19]=[CH:20]C=C[C:17]=2[N:16]=N1.C[N:24]([CH:26]=[O:27])C>>[CH2:19]([CH2:18][C:17]([NH2:16])=[O:12])[CH2:20][C:26]([NH2:24])=[O:27] |f:1.2|

Inputs

Step One
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
N-[(N-BOC-(4-aminobutyl)-N-methylpyrrole-4-(N-methylpyrrole-2-carboxamido)-2-carboxamido)]glutaramide monocarboxylic acid
Quantity
0.132 g
Type
reactant
Smiles
Name
Quantity
0.084 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
0.03 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension stirred under nitrogen at room temperature for three days with the flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
Dissolution
CUSTOM
Type
CUSTOM
Details
was aided by sonication
CUSTOM
Type
CUSTOM
Details
At that time, the DMF was removed via kugelrohr apparatus (0.1 mm Hg, 60° C.)
CUSTOM
Type
CUSTOM
Details
The residue was purified on a silica gel column

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(CC(=O)N)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.108 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.